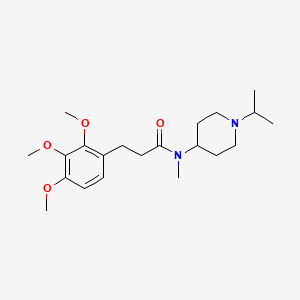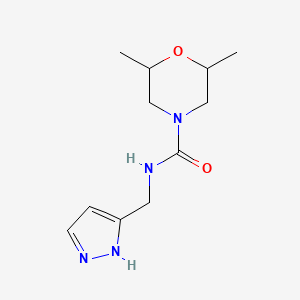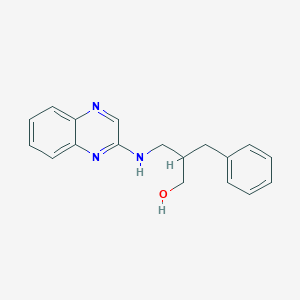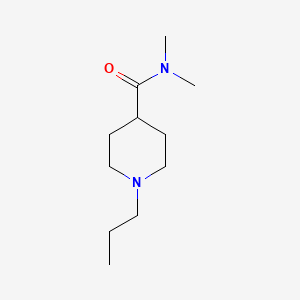
N-methyl-N-(1-propan-2-ylpiperidin-4-yl)-3-(2,3,4-trimethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(1-propan-2-ylpiperidin-4-yl)-3-(2,3,4-trimethoxyphenyl)propanamide, also known as U-47700, is a synthetic opioid analgesic drug that was first developed in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and ease of synthesis. However, its use has been associated with a number of adverse effects, including respiratory depression, addiction, and overdose.
Wirkmechanismus
N-methyl-N-(1-propan-2-ylpiperidin-4-yl)-3-(2,3,4-trimethoxyphenyl)propanamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has some affinity for the kappa-opioid receptor, which is involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-(1-propan-2-ylpiperidin-4-yl)-3-(2,3,4-trimethoxyphenyl)propanamide are similar to those of other opioids, including pain relief, sedation, and respiratory depression. It can also cause nausea, vomiting, and constipation.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(1-propan-2-ylpiperidin-4-yl)-3-(2,3,4-trimethoxyphenyl)propanamide has advantages and limitations for use in lab experiments. One advantage is its potency, which allows for the study of opioid receptor activation at low concentrations. However, its potential for addiction and overdose make it a risky substance to work with, and its use should be carefully controlled and monitored.
Zukünftige Richtungen
Future research on N-methyl-N-(1-propan-2-ylpiperidin-4-yl)-3-(2,3,4-trimethoxyphenyl)propanamide could focus on the development of safer and more effective opioid analgesics, as well as the investigation of the molecular mechanisms of opioid receptor activation. Other potential areas of research include the role of opioid receptors in addiction and withdrawal, and the use of opioid receptor antagonists as a treatment for opioid addiction.
Synthesemethoden
N-methyl-N-(1-propan-2-ylpiperidin-4-yl)-3-(2,3,4-trimethoxyphenyl)propanamide is typically synthesized using a multi-step process that involves the reaction of piperidine, 2,3,4-trimethoxybenzaldehyde, and methylamine. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(1-propan-2-ylpiperidin-4-yl)-3-(2,3,4-trimethoxyphenyl)propanamide has been used in scientific research to study the mechanisms of opioid receptor activation and to develop new drugs for the treatment of pain. It has also been used to investigate the role of opioid receptors in addiction and withdrawal.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-propan-2-ylpiperidin-4-yl)-3-(2,3,4-trimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O4/c1-15(2)23-13-11-17(12-14-23)22(3)19(24)10-8-16-7-9-18(25-4)21(27-6)20(16)26-5/h7,9,15,17H,8,10-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAPPOWMAGDNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N(C)C(=O)CCC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-propan-2-ylpiperidin-4-yl)-3-(2,3,4-trimethoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545038.png)
![ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7545048.png)
![2-cyclopent-2-en-1-yl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7545060.png)
![N,N-dimethyl-5-[[[1-(4-methylphenyl)tetrazol-5-yl]amino]methyl]thiophene-2-sulfonamide](/img/structure/B7545066.png)

![3-[[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzamide](/img/structure/B7545082.png)
![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7545087.png)

![N-[2-(cyclopropanecarbonylamino)ethyl]-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide](/img/structure/B7545101.png)
![N-methyl-4-oxo-N-[phenyl(pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7545107.png)

![2-bromo-2,2-difluoro-N-[[3-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7545129.png)